molecular formula C16H30O B2640613 (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol CAS No. 82562-85-4

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Cat. No.: B2640613
CAS No.: 82562-85-4
M. Wt: 238.415
InChI Key: ALAOSSIICXVRMS-BIAGXBKMSA-N
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Description

(trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol is an organic compound characterized by its bicyclic structure. This compound is notable for its unique stereochemistry, where the two cyclohexane rings are connected in a trans configuration. It is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

(trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol is utilized in various fields of scientific research:

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for this compound. If it were a drug, the mechanism of action would refer to how the compound interacts with biological targets .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. Generally, compounds with similar structures could pose hazards such as flammability, toxicity, or environmental harm .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in fields like materials science, pharmaceuticals, or chemical synthesis, depending on its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol typically involves the functionalization of bicyclohexyl derivatives. One common method includes the reduction of a bicyclohexyl dinitro compound, followed by purification to favor the trans-trans isomer . The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction steps but utilizes industrial-grade equipment and reagents to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can yield more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    (cis,cis)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol: Differing in the stereochemistry of the cyclohexane rings.

    4’-Ethyl[1,1’-bicyclohexyl]-4-methanol: Differing in the length of the alkyl chain.

    4’-Vinyl[1,1’-bicyclohexyl]-4-methanol: Differing in the presence of a vinyl group instead of a propyl group.

Uniqueness

(trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol is unique due to its specific trans-trans configuration, which imparts distinct physical and chemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[4-(4-propylcyclohexyl)cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h13-17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAOSSIICXVRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002784
Record name [4'-Propyl[1,1'-bi(cyclohexane)]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82562-85-4
Record name [4'-Propyl[1,1'-bi(cyclohexane)]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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